molecular formula C7H10N2O4 B1267809 Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 21823-24-5

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B1267809
CAS No.: 21823-24-5
M. Wt: 186.17 g/mol
InChI Key: NILZBYCDEFCXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It is known for its unique structure, which includes an imidazolidine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of ethyl chloroformate with 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,5-dioxoimidazolidine-4-carboxylate
  • Methyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
  • Ethyl 1-methyl-2,5-dioxoimidazolidine-5-carboxylate

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS No: 21823-24-5) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C7H10N2O4
  • Molecular Weight : Approximately 186.165 g/mol
  • Melting Point : 87-88 °C
  • Solubility : Soluble in various organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent. For instance, preliminary data suggest effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In cell line studies, this compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the dioxo group is critical for its reactivity and interaction with biological targets. Comparisons with related compounds highlight how variations in substituents can affect potency and selectivity:

Compound NameCAS NumberUnique Features
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate21823-24-5Enhanced lipophilicity due to benzyl substitution
Methyl 2,5-dioxoimidazolidine-4-carboxylate45082278Lacks ethyl group; different biological profile
Ethyl 1-methyl-2,5-dioxoimidazolidineN/ASimpler structure may lead to varied activities

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate distribution within biological systems. Further research is necessary to elucidate its metabolism and excretion pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • In Vivo Model for Inflammation : A study using a rat model of induced inflammation demonstrated that administration of this compound significantly reduced paw edema compared to control groups.
  • Cancer Cell Line Studies : In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of colon cancer cells (HT29), with IC50 values indicating substantial cytotoxicity.

Properties

IUPAC Name

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZBYCDEFCXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304349
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21823-24-5
Record name NSC165488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.